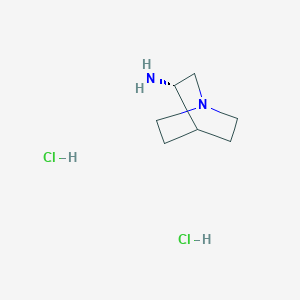

(S)-Quinuclidin-3-amine dihydrochloride

Description

The exact mass of the compound (S)-3-Aminoquinuclidine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZHBULOYDCZET-XCUBXKJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500339 | |

| Record name | (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119904-90-4 | |

| Record name | (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (S)-Quinuclidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

(S)-Quinuclidin-3-amine dihydrochloride (B599025) is a chiral bicyclic amine of significant interest in the pharmaceutical industry. Its rigid structure and specific stereochemistry make it a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably Palonosetron, a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (S)-Quinuclidin-3-amine dihydrochloride, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a white to off-white solid. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for its use in pharmaceutical synthesis.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆Cl₂N₂ | |

| Molecular Weight | 199.12 g/mol | [2] |

| CAS Number | 119904-90-4 | [2] |

| Melting Point | >300 °C | |

| Optical Activity ([α]²⁰/D, c=1 in H₂O) | -24° | [2] |

| Solubility | ||

| Water | Soluble | [3] |

| Methanol | Slightly Soluble | |

| Ethanol | Information not available | |

| Acetonitrile | Information not available | |

| Isopropanol | Information not available | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| pKa | Information not available |

Experimental Protocols

Synthesis of this compound via Chiral Resolution

The most common method for preparing enantiomerically pure this compound is through the chiral resolution of racemic 3-aminoquinuclidine (B1202703) dihydrochloride. This process involves the formation of diastereomeric salts with a chiral resolving agent, separation of the diastereomers by crystallization, and subsequent liberation of the desired enantiomer. A detailed protocol based on this method is outlined below.

Materials:

-

Racemic 3-aminoquinuclidine dihydrochloride

-

A suitable chiral resolving agent (e.g., D-(-)-tartaric acid)

-

An organic solvent (e.g., methanol, ethanol)

-

A base (e.g., sodium hydroxide)

-

Hydrochloric acid

Procedure:

-

Liberation of the Free Base: Dissolve racemic 3-aminoquinuclidine dihydrochloride in water and treat with a stoichiometric amount of a strong base, such as sodium hydroxide, to liberate the free racemic 3-aminoquinuclidine.

-

Formation of Diastereomeric Salts: To the solution of the free base, add a solution of the chiral resolving agent (e.g., D-(-)-tartaric acid) in a suitable organic solvent like methanol. The amount of resolving agent should be approximately half a molar equivalent to the racemic amine.

-

Fractional Crystallization: Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The salt of (S)-3-aminoquinuclidine with D-(-)-tartaric acid is typically less soluble and will precipitate out.

-

Isolation and Purification of the Diastereomeric Salt: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomeric salt can be enhanced by recrystallization from a suitable solvent.

-

Liberation of the (S)-enantiomer: Dissolve the purified diastereomeric salt in water and treat with a base to neutralize the tartaric acid and liberate the (S)-3-aminoquinuclidine free base.

-

Formation of the Dihydrochloride Salt: Extract the free base into an organic solvent, dry the organic layer, and then treat with a solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl) to precipitate the this compound.

-

Final Purification: Collect the product by filtration, wash with a suitable solvent, and dry under vacuum.

Alternative Synthesis: Asymmetric Synthesis

While chiral resolution is a widely used method, asymmetric synthesis presents an alternative route that can be more efficient by avoiding the loss of 50% of the material. One approach involves the asymmetric reduction of 3-quinuclidinone.

Conceptual Workflow for Asymmetric Synthesis:

References

Elucidation of the Stereochemical Structure of (S)-Quinuclidin-3-amine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Quinuclidin-3-amine dihydrochloride (B599025) is a chiral bicyclic amine of significant interest in medicinal chemistry and drug development. Its rigid framework and defined stereochemistry make it a valuable building block for synthesizing complex molecular architectures with specific biological activities. Notably, it serves as a key intermediate in the production of Palonosetron, a potent and long-acting 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] The precise three-dimensional structure of this intermediate is critical for its reactivity and the stereochemical outcome of subsequent synthetic steps, ultimately impacting the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the analytical methodologies employed in the structure elucidation of (S)-Quinuclidin-3-amine dihydrochloride, presenting available spectroscopic data and outlining standard experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 119904-90-4 | [2][3] |

| Molecular Formula | C₇H₁₄N₂ · 2HCl | |

| Molecular Weight | 199.12 g/mol | |

| Appearance | White to off-white solid | [1] |

| Optical Rotation | [α]20/D −24° (c = 1 in H₂O) |

Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-aminoquinuclidine (B1202703) dihydrochloride is characterized by a series of multiplets in the upfield region, corresponding to the protons of the bicyclic cage. The protonated amine and the quinuclidine (B89598) nitrogen result in a downfield shift of the adjacent protons. A representative ¹H NMR spectrum of racemic 3-aminoquinuclidine dihydrochloride shows signals at approximately 4.00, 3.87, 3.45, 3.41, 3.35, 2.50, 2.15, and 2.09 ppm. The complexity of the spectrum arises from the overlapping signals of the diastereotopic protons within the rigid ring system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For the quinuclidine core, distinct signals are expected for the bridgehead carbons, the carbons adjacent to the nitrogen atoms, and the ethylene (B1197577) bridge carbons.

Table 2: Representative ¹H NMR Spectral Data for 3-Aminoquinuclidine Dihydrochloride

| Chemical Shift (ppm) | Multiplicity | Tentative Assignment |

| ~4.0 | m | CH-NH₃⁺ |

| ~3.4-3.9 | m | CH₂ adjacent to ring N⁺ |

| ~2.1-2.5 | m | CH₂ |

| ~2.1 | m | Bridgehead CH |

Note: Data is for the racemic mixture and serves as a reference. Specific peak assignments for the (S)-enantiomer require further 2D NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is typically used. The mass spectrum is expected to show a prominent peak for the protonated molecule of the free base [M+H]⁺ at m/z 127.1.

The fragmentation of cyclic amines under electron ionization (EI) or collision-induced dissociation (CID) often involves alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and ring cleavage. The bicyclic nature of the quinuclidine core leads to a characteristic fragmentation pattern.[4]

Table 3: Expected Mass Spectrometry Data for (S)-Quinuclidin-3-amine

| Ion | m/z (calculated) |

| [M+H]⁺ (free base) | 127.1233 |

| [M]⁺ (free base) | 126.1157 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the amine group (N-H stretching and bending), C-H bonds, and C-N bonds. The protonation of the amine groups to form the dihydrochloride salt will influence the position and appearance of the N-H stretching bands, often resulting in broad absorptions. A reference spectrum for 3-aminoquinuclidine dihydrochloride shows characteristic peaks that can be attributed to these functional groups.

Table 4: Key FT-IR Absorption Bands for Amines and Amine Hydrochlorides

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3250 | N-H stretch (free amine) |

| 3000-2800 | C-H stretch (aliphatic) |

| ~3000-2400 (broad) | N⁺-H stretch (ammonium salt) |

| 1650-1580 | N-H bend (amine) |

| 1250-1020 | C-N stretch |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, including absolute stereochemistry. While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), the general methodology for obtaining such a structure is well-established. The process involves growing single crystals of the compound and analyzing their diffraction pattern when exposed to an X-ray beam. The resulting data allows for the calculation of bond lengths, bond angles, and the overall conformation of the molecule in the solid state. For chiral molecules like the (S)-enantiomer, crystallographic analysis can unambiguously determine the absolute configuration.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of analytical results. The following sections outline generalized procedures for the key analytical techniques discussed.

NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble, such as deuterium (B1214612) oxide (D₂O) or methanol-d₄ (CD₃OD). The choice of solvent is critical as chemical shifts can be solvent-dependent.[5]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, the pipette can be plugged with a small piece of cotton or glass wool.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

X-ray Crystallography (General Procedure for a Hydrochloride Salt)

-

Crystal Growth: Grow single crystals of suitable size and quality. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[6] A variety of solvents and solvent systems (e.g., ethanol/water, methanol/ether) should be screened.

-

Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on the diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. An X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and angles.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a small amount of a volatile acid like formic acid to aid ionization).

-

Chromatographic Conditions:

-

Column: A chiral stationary phase is required to separate the enantiomers if analyzing a racemic mixture or to confirm the enantiomeric purity of the (S)-form.

-

Mobile Phase: A typical mobile phase for chiral separations of amines on a polysaccharide-based column might consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate). The pH of the mobile phase is a critical parameter for achieving good separation.[7]

-

Flow Rate and Temperature: These parameters are optimized to achieve good peak shape and resolution.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for amines.

-

Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

-

Logical and Biological Context Visualization

To provide a clearer understanding of the processes involved, the following diagrams illustrate the workflow for structure elucidation and the biological context of this compound as a precursor to Palonosetron.

Caption: Workflow for the structure elucidation of this compound.

Caption: Biological context of this compound as a precursor to Palonosetron.

Conclusion

The structural elucidation of this compound is a critical step in ensuring the quality and efficacy of APIs derived from it, such as Palonosetron. This guide has outlined the key analytical techniques, including NMR, MS, and FT-IR spectroscopy, which collectively confirm the molecular structure and stereochemistry of this important chiral building block. While a definitive single-crystal X-ray structure is not publicly available, the provided spectroscopic data and generalized experimental protocols offer a comprehensive framework for researchers and scientists in the field of drug development to confidently identify and characterize this compound. The logical workflow and biological context diagrams further serve to contextualize the importance of its structural integrity from synthesis to its ultimate therapeutic application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 119904-90-4|this compound|BLD Pharm [bldpharm.com]

- 3. (S)-Quinuclidin-3-amine (dihydrochloride)_TargetMol [targetmol.com]

- 4. GCMS Section 6.15 [people.whitman.edu]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

Molecular weight of (S)-Quinuclidin-3-amine dihydrochloride

An In-depth Technical Guide on the Molecular Weight of (S)-Quinuclidin-3-amine Dihydrochloride (B599025)

This document provides a detailed analysis of the molecular weight of (S)-Quinuclidin-3-amine dihydrochloride, a compound relevant to researchers, scientists, and professionals in the field of drug development.

Compound Identification

This compound is the dihydrochloride salt of the chiral amine (S)-3-Aminoquinuclidine. It is utilized as a building block in the synthesis of various pharmaceutical compounds.[1]

Molecular Properties

The fundamental molecular properties of this compound are summarized below. The molecular weight is a critical parameter for a wide range of experimental and theoretical applications, including stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and interpretation of mass spectrometry data.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆Cl₂N₂ | [1][2][3] |

| Molecular Weight | 199.12 g/mol | [1][3] |

| CAS Number | 119904-90-4 | [1] |

Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of each constituent atom in the molecular formula. The calculation is based on the standard atomic weights of the elements.[4] The atomic mass of carbon is 12.011 u, hydrogen is 1.008 u, nitrogen is 14.007 u, and chlorine is approximately 35.45 u.[5][6][7][8]

The detailed breakdown of the molecular weight calculation for C₇H₁₆Cl₂N₂ is presented in the following table:

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Chlorine | Cl | 2 | 35.45 | 70.90 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Total | 199.119 |

Note: The calculated molecular weight of 199.119 g/mol is consistent with the commonly cited value of 199.12 g/mol , with minor differences attributable to rounding of atomic weights.[1][3]

Experimental Determination

While the theoretical molecular weight is calculated from the molecular formula, the molecular mass and structure are experimentally confirmed using techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide empirical data that validates the chemical identity and purity of the compound.

Applicability of Visualizations and Protocols

The request for detailed experimental protocols and signaling pathway diagrams is noted. However, these components are not applicable to the specific topic of determining the theoretical molecular weight of a chemical compound.

-

Experimental Protocols : The calculation of molecular weight is a theoretical exercise based on established atomic weights. While experimental methods like mass spectrometry are used to measure the molecular mass of a sample, there is no "protocol" for the theoretical calculation itself.

-

Signaling Pathways and Workflows : The molecular weight of a compound is a fundamental, static property. It does not involve a biological signaling pathway or a multi-step experimental workflow that would necessitate a Graphviz diagram for visualization. A chemical structure diagram would be the appropriate visualization for the molecule itself, which is outside the specified requirement for a DOT language diagram of a process.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 119904-90-4|this compound|BLD Pharm [bldpharm.com]

- 3. (S)-3-Aminoquinuclidine dihydrochloride | 119904-90-4 [chemicalbook.com]

- 4. testbook.com [testbook.com]

- 5. Chlorine - Wikipedia [en.wikipedia.org]

- 6. #6 - Carbon - C [hobart.k12.in.us]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-3-Aminoquinuclidine dihydrochloride physical characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of (S)-3-Aminoquinuclidine dihydrochloride (B599025), a key chiral building block in pharmaceutical research and development. Its unique bicyclic structure makes it a valuable component in the synthesis of bioactive molecules, particularly those targeting neurological disorders.[1] The dihydrochloride salt form offers enhanced stability and solubility, crucial for pharmaceutical formulations.[1]

Core Physical and Chemical Properties

(S)-3-Aminoquinuclidine dihydrochloride is commercially available from various suppliers. The following tables summarize its key physical and chemical properties based on compiled data.

General Information

| Property | Value | Source(s) |

| CAS Number | 119904-90-4 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₁₄N₂ · 2HCl | [4][5][8][9] |

| Synonyms | (S)-(-)-3-Amino-1-azabicyclo[2.2.2]octane Dihydrochloride | [1][3][7] |

| (3S)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | [3][7] |

Physical Characteristics

| Property | Value | Source(s) |

| Appearance | White to off-white or light yellow solid/powder/crystal | [1][10] |

| Molecular Weight | 199.12 g/mol | [1][2][3][4][5][8] |

| Melting Point | >260 °C | [2][6] |

| Solubility | Slightly soluble in Methanol and Water | [6] |

| Optical Rotation | [α]20/D −24°, c = 1 in H₂O | [8][9][11] |

| [α]D25 = −23.5 to -26.5 °, c = 1 in water | [1] | |

| -22.0 to -26.0 deg (C=1, H2O) |

Spectroscopic and Structural Identifiers

| Identifier | Value | Source(s) |

| SMILES | N[C@H]1C2CCN(C1)CC2.Cl.Cl | [2] |

| Cl.Cl.N[C@@H]1CN2CC[C@H]1CC2 | [8][9][11] | |

| InChI | InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m1../s1 | [2][8][9][11] |

| InChIKey | STZHBULOYDCZET-XCUBXKJBSA-N | [2][8][9][11] |

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of (S)-3-Aminoquinuclidine dihydrochloride.

Materials:

-

(S)-3-Aminoquinuclidine dihydrochloride sample

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the (S)-3-Aminoquinuclidine dihydrochloride sample is completely dry.

-

Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-20 °C per minute for a rapid initial determination.

-

Observe the sample and record the temperature at which it begins to melt (the first appearance of liquid) and the temperature at which it is completely molten. This provides an approximate melting range.

-

For a more accurate determination, repeat the process with a fresh sample, setting the heating rate to 1-2 °C per minute starting from a temperature approximately 20 °C below the previously observed melting range.

-

Record the precise melting point range. Given the high melting point of this compound, a suitable high-temperature apparatus is required.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the approximate solubility of (S)-3-Aminoquinuclidine dihydrochloride in water.

Materials:

-

(S)-3-Aminoquinuclidine dihydrochloride sample

-

Distilled or deionized water

-

Vials with screw caps

-

Analytical balance

-

Magnetic stirrer and stir bars or a shaker bath

-

Centrifuge

-

pH meter

-

Spectrophotometer or HPLC for concentration analysis

Procedure:

-

Add a known excess amount of (S)-3-Aminoquinuclidine dihydrochloride to a series of vials.

-

Add a precise volume of water to each vial.

-

Seal the vials and place them on a shaker or with a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let the excess solid settle.

-

Centrifuge the samples to ensure complete separation of the undissolved solid.

-

Carefully extract a known volume of the supernatant (the clear saturated solution) without disturbing the solid pellet.

-

Measure the pH of the saturated solution.

-

Dilute the supernatant to a concentration suitable for analysis.

-

Determine the concentration of the dissolved (S)-3-Aminoquinuclidine dihydrochloride in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the solubility in units such as mg/mL or mol/L.

Visualized Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound like (S)-3-Aminoquinuclidine dihydrochloride.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. (S)-(−)-3-アミノキヌクリジン 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (S)-3-Aminoquinuclidine dihydrochloride | 119904-90-4 [chemicalbook.com]

- 7. Quinuclidines | Fisher Scientific [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. (S)-(-)-3-氨基奎宁 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. (S)-(-)-3-Aminoquinuclidine 98 119904-90-4 [sigmaaldrich.com]

Spectral Data Analysis of (S)-Quinuclidin-3-amine dihydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for (S)-Quinuclidin-3-amine dihydrochloride (B599025) (CAS No. 119904-90-4), a chiral amine of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for (S)-Quinuclidin-3-amine dihydrochloride and its racemic form, which is spectrally identical in terms of chemical shifts and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for 3-Aminoquinuclidine dihydrochloride in D₂O (400 MHz) [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.000 | m | CH-N⁺H₃ |

| 3.866 | m | CH₂-N⁺ |

| 3.45 | m | CH₂-N⁺ |

| 3.41 | m | CH₂-N⁺ |

| 3.35 | m | CH₂-N⁺ |

| 2.498 | m | CH (bridgehead) |

| 2.15 | m | CH₂ |

| 2.09 | m | CH₂ |

¹³C NMR Data for 3-Aminoquinuclidine dihydrochloride in D₂O

Note: Specific peak data for the requested compound is not publicly available. The following data for the racemate, 3-Aminoquinuclidine dihydrochloride, is provided as a close reference.

| Chemical Shift (ppm) | Assignment |

| Data not available | CH-N⁺H₃ |

| Data not available | CH₂-N⁺ |

| Data not available | CH (bridgehead) |

| Data not available | CH₂ |

A publicly accessible ¹³C NMR spectrum for 3-Aminoquinuclidine dihydrochloride is available on SpectraBase, though individual peak assignments are not detailed in the available view.[2]

Infrared (IR) Spectroscopy

An FT-IR spectrum for (S)-(-)-3-Aminoquinuclidine dihydrochloride has been recorded.[3] While the full spectrum is proprietary, the expected characteristic absorption bands for a secondary amine salt with a quinuclidine (B89598) core are listed below.

Expected FT-IR Absorption Bands (Mull Technique)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-2500 (broad) | N-H stretch | R₂N⁺H₂ |

| 2950-2850 | C-H stretch | Alkane (CH, CH₂) |

| 1620-1500 | N-H bend | R₂N⁺H₂ |

| 1470-1430 | C-H bend (scissoring) | CH₂ |

Mass Spectrometry (MS)

The mass spectrum of 3-Aminoquinuclidine dihydrochloride shows fragmentation of the protonated molecule.

Mass Spectrometry Data for 3-Aminoquinuclidine dihydrochloride

| m/z | Relative Intensity | Assignment |

| 126 | 35.3% | [M+H]⁺ (of free base) |

| 96 | 22.4% | Fragmentation product |

| 70 | 100% | Fragmentation product (base peak) |

| 56 | 60.5% | Fragmentation product |

| 43 | 22.4% | Fragmentation product |

Note: The mass spectrum corresponds to the racemic 3-Aminoquinuclidine dihydrochloride.[1]

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: A sample of approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The prepared sample in a 5 mm NMR tube is placed in the spectrometer. For a typical 400 MHz spectrometer:

-

¹H NMR: A standard single-pulse experiment is run with a spectral width of approximately -2 to 12 ppm. Data is acquired over 8 to 16 scans.

-

¹³C NMR: A proton-decoupled single-pulse experiment is performed with a spectral width of 0 to 220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Mull Technique):

-

Sample Preparation: A small amount (1-2 mg) of the solid sample is placed on an agate mortar.

-

Mulling: One to two drops of a mulling agent (e.g., Nujol - a mineral oil) are added to the sample. The mixture is then ground with a pestle to create a fine, uniform paste.

-

Sample Mounting: The paste is transferred to a salt plate (e.g., KBr or NaCl) and another salt plate is placed on top, gently rotating to spread the mull into a thin, even film.

-

Data Acquisition: The prepared salt plates are placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electrospray Ionization - ESI):

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL. This solution is then further diluted to a final concentration of around 10 µg/mL.

-

Infusion/Injection: The sample solution is introduced into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: In the ESI source, a high voltage is applied to the sample solution as it is nebulized, creating charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Technical Guide: Solubility Profile of (S)-Quinuclidin-3-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-Quinuclidin-3-amine dihydrochloride (B599025), a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its application in drug discovery, formulation development, and various biochemical assays.

Compound Overview

(S)-Quinuclidin-3-amine dihydrochloride, also known as (S)-(-)-3-Amino-1-azabicyclo[2.2.2]octane dihydrochloride, is a chiral bicyclic amine.[1] Its dihydrochloride salt form is specifically designed to enhance stability and improve solubility in aqueous solutions, which is a crucial attribute for pharmaceutical applications.[1] This compound serves as a vital building block in the synthesis of various bioactive molecules, notably in the development of novel therapeutics targeting neurological disorders.[1][2]

Chemical Structure:

-

Molecular Formula: C₇H₁₆Cl₂N₂

-

Molecular Weight: 199.12 g/mol

-

CAS Number: 119904-90-4

Solubility Data

Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for specific solvents provide valuable insights into its solubility profile. The dihydrochloride form is generally characterized by its improved solubility, particularly in aqueous media, a property essential for pharmaceutical formulation.[1]

Table 1: Summary of this compound Solubility

| Solvent | Reported Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (251.10 mM) | Requires sonication; hygroscopic nature of DMSO can impact solubility.[3] |

| Water | High (qualitative) | The dihydrochloride salt form is intended to have enhanced aqueous solubility.[1] |

| Ethanol | Data not available | - |

| Methanol | Data not available | - |

| Isopropanol | Data not available | - |

| Acetonitrile | Data not available | - |

| Toluene | Data not available | - |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, standard methods for assessing the solubility of amine hydrochloride salts can be employed. The following are generalized protocols that can be adapted for this compound.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[4]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the dissolution rate of a compound.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a highly soluble solvent (e.g., DMSO).

-

Serial Dilution: Add the stock solution to the aqueous buffer or solvent of interest in a multi-well plate.

-

Precipitation Monitoring: Monitor the solution for the formation of a precipitate over time using turbidimetry or light scattering. The concentration at which precipitation is first observed is considered the kinetic solubility.

Visualization of Workflows and Applications

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a pharmaceutical compound like this compound.

Caption: Workflow for Solubility Determination.

Applications of this compound in Research and Development

This compound is a versatile building block with several key applications in the pharmaceutical industry.

Caption: Applications in Pharmaceutical R&D.

Conclusion

This compound is a crucial chemical entity in pharmaceutical research and development, with its enhanced solubility being a key feature for its utility. While specific quantitative solubility data across a wide range of solvents is limited in public literature, its high solubility in DMSO and its inherent design for aqueous solubility are well-recognized. The experimental protocols outlined in this guide provide a framework for researchers to determine its solubility in various solvent systems relevant to their specific applications. A thorough understanding of its solubility characteristics is paramount for its effective use in the synthesis of novel therapeutics and in various analytical and biochemical studies.

References

Navigating the Stability of (S)-Quinuclidin-3-amine dihydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for (S)-Quinuclidin-3-amine dihydrochloride (B599025), a critical chiral intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's stability profile, potential degradation pathways, and methodologies for its assessment.

Introduction

(S)-Quinuclidin-3-amine dihydrochloride is a versatile building block in medicinal chemistry, notably as a key intermediate in the synthesis of the antiemetic drug palonosetron. Its bicyclic structure and chiral nature make it a valuable component for creating bioactive molecules targeting various neurological and physiological pathways. Understanding the stability of this intermediate is paramount for ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient (API). This guide synthesizes available data to provide a framework for its proper handling, storage, and stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆Cl₂N₂ | [1] |

| Molecular Weight | 199.12 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Optical Rotation | [α]D²⁵ = -23.5° to -26.5° (c=1 in water) | [1] |

| Purity | 98 - 102% (by titration) | [1] |

| Form | Solid | [2] |

Recommended Storage Conditions and Stability

Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on information from various suppliers and the stability profile of related compounds.

Solid State Storage

For long-term storage, the solid dihydrochloride salt should be kept in a well-sealed container under an inert atmosphere. To prevent degradation, it is advisable to store the compound at controlled room temperature or under refrigeration.

| Condition | Temperature | Duration | Notes |

| Long-term | 2-8°C | Several years | Sealed container, away from moisture. |

| Room Temperature | 15-25°C | Months to years | Inert atmosphere, protected from light. |

Solution Stability

Solutions of this compound are less stable than the solid form and should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures.

| Solvent | Temperature | Duration | Notes |

| Aqueous Solution | 2-8°C | Limited | Prone to microbial growth and potential degradation. |

| Organic Solvents (e.g., DMSO) | -20°C | 1 month | Sealed storage, away from moisture.[3] |

| -80°C | 6 months | Sealed storage, away from moisture.[3] |

Forced Degradation Studies and Potential Degradation Pathways

Forced degradation studies are essential to identify the intrinsic stability of a compound and its potential degradation products. While specific data for this compound is limited, studies on palonosetron, its direct derivative, provide valuable insights into the potential degradation pathways of the quinuclidine (B89598) core.

Susceptibility to Degradation

Palonosetron has shown susceptibility to degradation under the following stress conditions, suggesting similar vulnerabilities for its quinuclidinyl precursor:

-

Oxidative Stress: Significant degradation is observed under oxidative conditions.[4]

-

Acidic and Basic Conditions: Degradation can occur in the presence of strong acids and bases.[5]

-

Thermal Stress: Elevated temperatures can promote degradation.[4]

-

Photolytic Stress: While generally stable, protection from light is recommended as a precautionary measure.[4]

Proposed Degradation Pathway

Based on the degradation products identified for palonosetron, a proposed degradation pathway for this compound under stress conditions is illustrated below. The primary sites of degradation are likely the amino group and the quinuclidine ring itself.

Caption: Proposed degradation pathways for (S)-Quinuclidin-3-amine.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies on this compound, adapted from methodologies used for related compounds.[5][6]

General Experimental Workflow

The workflow for assessing the stability of this compound involves subjecting the compound to various stress conditions and analyzing the resulting samples using a stability-indicating analytical method.

Caption: General workflow for forced degradation studies.

Protocol for Acid and Base Induced Degradation

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in water to a known concentration (e.g., 1 mg/mL).

-

Stress Application:

-

Acidic: Mix equal volumes of the stock solution and 2N hydrochloric acid.

-

Basic: Mix equal volumes of the stock solution and 2N sodium hydroxide.

-

-

Incubation: Incubate the solutions at 60°C for a defined period (e.g., 30 minutes to 24 hours), taking samples at various time points.

-

Neutralization: Cool the samples to room temperature. Neutralize the acidic samples with a suitable base (e.g., 2N NaOH) and the basic samples with a suitable acid (e.g., 2N HCl).

-

Analysis: Dilute the neutralized samples with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol for Oxidative Degradation

-

Preparation of Stock Solution: Prepare a 1 mg/mL aqueous solution of the compound.

-

Stress Application: Mix equal volumes of the stock solution and a hydrogen peroxide solution (e.g., 6% or 20% H₂O₂).

-

Incubation: Keep the solution at room temperature or heat to a specified temperature (e.g., 60°C) for a defined period, monitoring the degradation over time.

-

Analysis: Dilute the samples with the mobile phase and analyze by HPLC.

Protocol for Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) for a specified duration.

-

Solution State: Reflux an aqueous solution of the compound for a defined period.

-

Analysis: Dissolve the solid sample or dilute the solution sample with the mobile phase and analyze by HPLC.

Protocol for Photostability Testing

-

Sample Preparation: Expose both the solid compound and an aqueous solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

-

Control: Keep parallel samples protected from light.

-

Analysis: After a defined exposure period, analyze both the exposed and control samples by HPLC.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile). |

| Detection | UV at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

Conclusion

This compound is a stable solid compound when stored under appropriate conditions. However, it is susceptible to degradation under oxidative, strong acidic/basic, and high-temperature conditions. This guide provides a framework for its handling, storage, and the assessment of its stability. Researchers and drug development professionals should implement robust stability testing protocols to ensure the quality and purity of this vital pharmaceutical intermediate. The information presented, largely inferred from studies on its derivative palonosetron, should be supplemented with specific in-house stability studies for this compound to establish a definitive stability profile.

References

An In-depth Technical Guide to the Discovery and History of Quinuclidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological significance of quinuclidine (B89598) alkaloids. It is designed to be a valuable resource for researchers, scientists, and professionals engaged in drug development, offering detailed insights into the scientific milestones, experimental methodologies, and the intricate signaling pathways associated with this important class of compounds.

Introduction to Quinuclidine Alkaloids

The quinuclidine ring system, a bicyclic amine with the molecular formula C₇H₁₃N, forms the structural core of a diverse range of natural and synthetic compounds. This rigid, cage-like structure imparts unique stereochemical properties and has made quinuclidine-containing molecules a fertile ground for drug discovery. The most historically significant and well-known quinuclidine alkaloids are the Cinchona alkaloids, which have played a pivotal role in the history of medicine, particularly in the treatment of malaria.

The story of quinuclidine alkaloids begins with the use of the bark of the Cinchona tree, native to the Andean highlands of South America. For centuries, indigenous populations may have used the bark for its medicinal properties. Its introduction to Europe in the 17th century, often referred to as "Jesuit's powder," marked a turning point in the fight against malaria.[1][2]

Chronology of Discovery and Key Scientific Milestones

The journey from the use of crude bark to the isolation and synthesis of pure quinuclidine alkaloids is a testament to the evolution of organic chemistry and pharmacology.

-

17th Century: The bark of the Cinchona tree is introduced to Europe by Jesuit missionaries as a treatment for fever, particularly malaria.[1][2]

-

1820: French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou achieve a landmark in phytochemistry by isolating the primary active alkaloid from Cinchona bark, which they name quinine (B1679958).[1][3] This marks the dawn of the modern pharmaceutical industry.

-

1856: In a notable attempt to synthesize quinine, Sir William Henry Perkin serendipitously discovers the first synthetic dye, mauveine.[4] While his attempt to create quinine was based on an incorrect hypothesis of its structure, his work laid the foundation for the synthetic chemical industry.

-

1944: Robert Burns Woodward and William von Eggers Doering report the first total synthesis of quinine.[4][5] This achievement was a monumental milestone in the field of organic synthesis.

-

2001: Gilbert Stork publishes the first stereoselective total synthesis of quinine, resolving some of the ambiguities of the earlier Woodward-Doering synthesis.[6][7]

Quantitative Data on Quinuclidine Alkaloids

The interaction of quinuclidine alkaloids with their biological targets, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs), is a key area of research. The following tables summarize important quantitative data for several prominent quinuclidine alkaloids.

Table 1: Binding Affinities (Ki) of Quinuclidine Alkaloids for Nicotinic Acetylcholine Receptor Subtypes

| Compound | nAChR Subtype | Ki (nM) | Reference |

| Varenicline (B1221332) | α4β2 | 0.06 - 0.4 | [2][5] |

| α3β4 | >500-fold lower affinity than α4β2 | [8] | |

| α7 | 125 - 322 | [2][5] | |

| α6β2* | 0.12 | [3] | |

| α1βγδ | >20,000-fold lower affinity than α4β2 | [8] | |

| Cytisine (B100878) | α4β2 | 0.17 | [2] |

| α7 | 4200 | [2] | |

| α1-containing | 430 | [5] | |

| Epibatidine (B1211577) | α4β2 | 0.04 | [9] |

| α7 | 20 | [9] | |

| Nicotine (B1678760) | α4β2 | 1 - 6.1 | [2][5] |

| α7 | 1600 | [2] |

Note: The asterisk () indicates the possible presence of other subunits in the receptor complex.*

Table 2: Quantitative Analysis of Major Cinchona Alkaloids in Bark

| Cinchona Species | Quinine (%) | Quinidine (%) | Cinchonine (%) | Cinchonidine (%) | Reference |

| C. ledgeriana | High Yield | - | - | - | [10] |

| C. officinalis | High Yield | - | - | - | [10] |

| C. tjinjiroena | High Yield | - | - | - | [10] |

| Various Samples | - | - | 1.87 - 2.30 (dominant) | - | [11][12] |

Note: Dashes (-) indicate that specific quantitative data for these alkaloids in the cited species were not provided in the search results.

Experimental Protocols

4.1. General Protocol for the Extraction and Isolation of Cinchona Alkaloids

The isolation of quinuclidine alkaloids from Cinchona bark is a classic example of acid-base extraction. The fundamental steps are as follows:

-

Preparation of Plant Material: The Cinchona bark is dried and finely powdered to increase the surface area for efficient extraction.

-

Alkalinization: The powdered bark is treated with an alkaline solution, such as calcium hydroxide (B78521) or sodium hydroxide.[7] This deprotonates the alkaloid salts present in the plant material, converting them into their free base form.

-

Solvent Extraction: The alkalized bark is then extracted with a non-polar organic solvent, such as toluene.[7] The free base alkaloids, being more soluble in organic solvents, are extracted, leaving behind many polar impurities in the aqueous phase.

-

Acidification and Separation: The organic extract containing the alkaloids is then shaken with a dilute acid solution (e.g., sulfuric acid). This protonates the basic nitrogen of the alkaloids, forming their water-soluble salts. The aqueous layer containing the alkaloid salts is then separated from the organic layer.

-

Liberation of Free Base: The acidic aqueous solution is made alkaline again to precipitate the alkaloids in their free base form.

-

Purification: The precipitated alkaloids can be further purified by recrystallization or chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[7][11][12]

4.2. Key Steps in the Synthesis of Epibatidine

The synthesis of epibatidine, a potent analgesic quinuclidine alkaloid, has been a subject of significant interest. One of the notable synthetic approaches involves a hetero-Diels-Alder reaction. The key steps include:

-

Asymmetric Hetero-Diels-Alder Reaction: A highly exo-selective asymmetric hetero-Diels-Alder reaction is employed to construct the bicyclic core of the molecule.[13]

-

Fluoride-Promoted Fragmentation: This step is crucial for the transformation of the initial bicycle into the desired epibatidine precursor.[13]

-

Hofmann Rearrangement: A Hofmann rearrangement is utilized as a key step to complete the synthesis of the natural product.[13]

Other synthetic strategies have also been developed, often featuring novel methods for the construction of the 7-azabicyclo[2.2.1]heptane ring system.[14][15]

Signaling Pathways of Quinuclidine Alkaloids

Many quinuclidine alkaloids exert their pharmacological effects by modulating the activity of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems.[16]

5.1. Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs by agonists like acetylcholine, nicotine, or varenicline leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺.[4][17] This influx of positive ions depolarizes the cell membrane, leading to an excitatory postsynaptic potential. The subsequent increase in intracellular Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling events.[1]

5.2. Downstream Neuroprotective Pathways

Sustained stimulation of nAChRs, particularly the α7 and α4β2 subtypes, has been shown to activate intracellular signaling cascades that promote neuronal survival and neuroprotection.[4][6] Two of the key pathways involved are:

-

PI3K/Akt Pathway: The influx of Ca²⁺ following nAChR activation can lead to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[4][6] This pathway is known to play a crucial role in inhibiting apoptosis and promoting cell survival.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway can also be activated downstream of nAChR stimulation. This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and survival.

5.3. Varenicline's Dual Agonist-Antagonist Mechanism

Varenicline, a prominent synthetic quinuclidine derivative used for smoking cessation, exhibits a unique dual mechanism of action at the α4β2 nAChR.[18][19][20]

As a partial agonist, varenicline binds to and moderately stimulates the α4β2 receptor, leading to a level of dopamine release that can alleviate nicotine craving and withdrawal symptoms.[18][19] Simultaneously, by occupying the receptor binding site, it acts as an antagonist, blocking nicotine from binding and thereby reducing the rewarding and reinforcing effects of smoking.[8]

Conclusion

The study of quinuclidine alkaloids, from the historical use of Cinchona bark to the rational design of synthetic molecules like varenicline, encapsulates the progress of medicinal chemistry and pharmacology. The unique structural and chemical properties of the quinuclidine nucleus continue to make it a valuable scaffold in the development of new therapeutic agents targeting a range of neurological and other disorders. This guide has provided a comprehensive overview of the key historical developments, quantitative pharmacological data, experimental methodologies, and the intricate signaling pathways associated with this fascinating class of compounds, offering a solid foundation for further research and development in this field.

References

- 1. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Quantitative analysis of alkaloids from Cinchona bark by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Determination of the Quinine Content in the Bark of the Cinchona Tree " by Fabian M. Dayrit, Armando M. Guidote Jr et al. [archium.ateneo.edu]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of (-)-epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 17. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. psychscenehub.com [psychscenehub.com]

The Quinuclidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinuclidine (B89598) scaffold, a rigid, bicyclic amine (1-azabicyclo[2.2.2]octane), has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and conformational rigidity provide a robust framework for the design of potent and selective ligands for a diverse range of biological targets. This guide explores the profound biological significance of the quinuclidine core, delving into its prevalence in nature, its role in clinically approved drugs, and its ongoing exploration in the development of novel therapeutics. We will examine its interactions with key physiological pathways and provide an overview of the experimental methodologies used to evaluate the biological activity of quinuclidine-based compounds.

The Quinuclidine Scaffold: Structural and Physicochemical Properties

The defining feature of the quinuclidine nucleus is its bridged bicyclic structure, which locks the molecule into a rigid conformation. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. The tertiary amine at the bridgehead position is typically basic, with a pKa of the conjugate acid around 11, allowing for strong ionic interactions with biological targets. These fundamental properties make the quinuclidine scaffold an attractive starting point for the design of new drugs.[1]

Prevalence in Natural Products

The quinuclidine moiety is a key structural component in a variety of natural products, most notably the Cinchona alkaloids. Quinine and quinidine, renowned for their antimalarial properties, feature a quinuclidine ring linked to a quinoline (B57606) system.[2] The presence of this scaffold in biologically active natural products has inspired medicinal chemists to explore its potential in synthetic drug candidates.

Pharmacological Significance and Therapeutic Applications

The versatility of the quinuclidine scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives.[2] These compounds have been successfully developed into drugs targeting a range of conditions, from overactive bladder to chemotherapy-induced nausea and vomiting.

Muscarinic Acetylcholine (B1216132) Receptor Modulation

A significant number of quinuclidine-based drugs act as modulators of muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are involved in numerous physiological processes, making them important therapeutic targets.

Solifenacin , a selective M3 receptor antagonist, is widely used for the treatment of overactive bladder. Its quinuclidine core plays a crucial role in its high affinity and selectivity for the M3 receptor subtype.[3] Cevimeline , on the other hand, is a muscarinic agonist with a quinuclidine-like structure (a quinuclidine derivative where one of the ethyl bridges is replaced by a thioether), used to treat dry mouth associated with Sjögren's syndrome.[4]

Signaling Pathways of Muscarinic Acetylcholine Receptors

Muscarinic receptors transduce signals through various G-protein-mediated pathways. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Cholinesterase Inhibition

Quinuclidine derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes can potentiate cholinergic neurotransmission and is a therapeutic strategy for conditions like Alzheimer's disease. Studies have shown that N-alkyl quaternary quinuclidines can inhibit both AChE and BChE in the micromolar range.[5]

Anticancer Activity

More recently, the quinuclidine scaffold has been explored for its potential in developing anticancer agents. Novel quinuclidinone derivatives have been synthesized and shown to exhibit anti-proliferative activity against various cancer cell lines.

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for a selection of quinuclidine derivatives across different therapeutic targets.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Quinuclidine Derivatives

| Compound | M1 | M2 | M3 | M4 | M5 | Predominant Selectivity | Reference |

| Solifenacin | 23.4 | 11.0 | 4.5 | - | - | M3 | [3] |

| (±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | 2.0 | 13 | 2.6 | 2.2 | 1.8 | Pan-muscarinic | [6] |

| (+)-(1S,3'R)-Quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | 14 | 110 | 6.8 | - | - | M3 > M1 > M2 | [3] |

| Aclidinium Bromide | 0.1 | 0.14 | 0.14 | 0.21 | 0.16 | Pan-muscarinic | [7] |

Table 2: Cholinesterase Inhibition (Ki, µM) of N-Alkyl Quaternary Quinuclidines [5]

| Compound | Human AChE | Human BChE |

| OH-C8 | 156.2 ± 26.1 | 85.1 ± 22.1 |

| OH-C10 | 63.8 ± 5.1 | 11.8 ± 1.1 |

| OH-C12 | 13.2 ± 0.6 | 9.0 ± 0.8 |

| OH-C14 | 4.2 ± 0.5 | 7.9 ± 0.7 |

| OH-C16 | 9.0 ± 1.3 | 26.1 ± 2.4 |

| bisOH-C10 | 0.52 ± 0.05 | 1.6 ± 0.2 |

| NOH-C12 | 14.3 ± 1.8 | 5.4 ± 0.8 |

| bisNOH-C10 | 0.26 ± 0.01 | 0.49 ± 0.03 |

Table 3: Anticancer Activity (IC50, µM) of Quinuclidine Derivatives

| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |

| Quinoline-thiazole hybrid | 33.19 | - | - | [8] |

| Quinoline-thiazolidinone hybrid | 5.35 | - | - | [8] |

| Brominated methoxyquinoline (Cpd 7) | 12.5 | 15.2 | 18.4 | [9] |

| Brominated methoxyquinoline (Cpd 11) | 8.9 | 10.3 | 13.7 | [9] |

Table 4: Pharmacokinetic Parameters of Clinically Approved Quinuclidine-Containing Drugs

| Drug | Tmax (h) | t1/2 (h) | Vd (L/kg) | Protein Binding (%) | Primary Metabolism | Reference |

| Solifenacin | 3 - 8 | 45 - 68 | ~600 L (total) | 93 - 96 | CYP3A4 | [10][11] |

| Palonosetron | ~0.08 (IV) | ~40 | 8.3 ± 2.5 | ~62 | CYP2D6, CYP3A4, CYP1A2 | [12][13] |

| Cevimeline | 1.5 - 2 | ~5 | ~6 | <20 | CYP2D6, CYP3A4 | [1][14] |

Experimental Protocols

The biological evaluation of quinuclidine derivatives involves a range of in vitro assays to determine their potency, selectivity, and mechanism of action.

Muscarinic Receptor Binding Assay

This assay determines the affinity of a compound for different muscarinic receptor subtypes.

-

Principle: A competitive binding assay using a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) that binds to muscarinic receptors. The ability of the test compound to displace the radioligand is measured.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK cells) are prepared.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid vacuum filtration through a glass fiber filter mat.

-

Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

Cholinesterase Activity Assay

This assay measures the ability of a compound to inhibit the activity of AChE or BChE.

-

Principle: Based on the Ellman's method, where the enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer, DTNB solution, and enzyme (AChE or BChE) and substrate solutions.

-

Assay Setup: In a 96-well plate, add the enzyme solution and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: The rate of reaction is calculated, and the IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.

-

Experimental and Logical Workflows

The discovery and development of new drugs, including those based on the quinuclidine scaffold, follow a structured workflow.

High-Throughput Screening Workflow for Anticancer Drugs

High-throughput screening (HTS) is a key process in early drug discovery to identify hit compounds from large chemical libraries.

Conclusion

The quinuclidine scaffold has firmly established its significance in medicinal chemistry and drug discovery. Its presence in natural products and its successful incorporation into a diverse array of clinically effective drugs underscore its value as a privileged structural motif. The rigid, three-dimensional nature of the quinuclidine core provides a unique platform for the design of highly potent and selective ligands. Ongoing research continues to uncover new therapeutic applications for quinuclidine derivatives, particularly in the areas of oncology and neurodegenerative diseases. As our understanding of disease pathways deepens and synthetic methodologies advance, the quinuclidine scaffold is poised to remain a cornerstone of innovative drug design for the foreseeable future.

References

- 1. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. Cevimeline Monograph for Professionals - Drugs.com [drugs.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. en.wikipedia.org [en.wikipedia.org]

- 14. accessdata.fda.gov [accessdata.fda.gov]

(S)-Quinuclidin-3-amine Dihydrochloride: A Technical Guide for Researchers

(S)-Quinuclidin-3-amine dihydrochloride (B599025) is a versatile chiral building block of significant interest in pharmaceutical research and development, particularly in the synthesis of compounds targeting the central nervous system. Its rigid bicyclic structure provides a unique scaffold for designing novel therapeutics. This technical guide offers an in-depth overview of its suppliers, pricing, and key applications for researchers, scientists, and drug development professionals.

I. Sourcing and Procurement

A variety of chemical suppliers offer (S)-Quinuclidin-3-amine dihydrochloride, with pricing and availability subject to purity and quantity. Below is a summary of publicly available information from prominent suppliers. Researchers are advised to request quotes for the most current pricing, especially for bulk quantities.

| Supplier | Product Name | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | (S)-(−)-3-Aminoquinuclidine dihydrochloride | 98% | 1 g | $83.50 |

| Synthonix | This compound | 97% | 250 mg | $20.00 |

| 1 g | $25.00 | |||

| Alkali Scientific | (S)-(−)-3-Aminoquinuclidine dihydrochloride | Not Specified | 1 g | $87.62 |

| Chem-Impex | (S)-(-)-3-Aminoquinuclidine dihydrochloride | 98-102% | - | Inquiry |

| TargetMol | (S)-Quinuclidin-3-amine (dihydrochloride) | Not Specified | 50 mg | Inquiry |

| 100 mg | Inquiry | |||

| 250 mg | Inquiry | |||

| BLD Pharm | This compound | Not Specified | - | Inquiry |

| MedchemExpress | This compound | Not Specified | - | Inquiry |

| Fisher Scientific | (S)-(-)-3-Aminoquinuclidine Dihydrochloride | 98.0+% | - | Inquiry |

II. Core Applications in Drug Discovery

This compound serves as a critical starting material and intermediate in the synthesis of various bioactive molecules. Its primary applications are in the development of treatments for neurological disorders.[1]

A. Synthesis of 5-HT3 Receptor Antagonists

A notable application of this compound is in the synthesis of Palonosetron, a potent and selective 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[2] The synthesis typically involves the acylation of (S)-Quinuclidin-3-amine with a suitable carboxylic acid derivative, followed by reduction and cyclization steps.

III. Experimental Protocols

While specific biological assay protocols directly utilizing this compound as the primary active compound are not extensively detailed in publicly available literature, its role as a synthetic precursor is well-documented. Below is a representative synthetic workflow illustrating its use.

A. Representative Synthetic Workflow: Synthesis of a Palonosetron Intermediate

This protocol outlines the initial acylation step in a potential synthesis of a Palonosetron precursor, based on general synthetic strategies.

Caption: General workflow for the acylation of (S)-Quinuclidin-3-amine.

Methodology:

-

This compound is dissolved in an appropriate aprotic solvent, such as dichloromethane.

-

A suitable base, for example, triethylamine, is added to the solution to neutralize the hydrochloride salt and liberate the free amine.

-

The activated carboxylic acid derivative (e.g., an acyl chloride or an acid activated with a coupling reagent) is added to the reaction mixture, often dropwise at a controlled temperature (e.g., 0 °C).

-

The reaction is stirred at room temperature for a specified period, and its progress is monitored by a suitable analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts.

-

The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude N-acylated quinuclidine intermediate, which may be purified further by crystallization or chromatography.

IV. Potential Signaling Pathway Involvement

Given that quinuclidine-based structures are known to interact with the cholinergic system, a key area of investigation for derivatives of this compound is their potential modulation of cholinergic signaling. The cholinergic system is crucial for cognitive functions such as learning and memory.